molecular formula C22H20O12 B8002982 (-)-Epigallocatechin gallate hydrate

(-)-Epigallocatechin gallate hydrate

Cat. No. B8002982
M. Wt: 476.4 g/mol
InChI Key: PXQAGKPQXWPYKC-IUFJOMBNSA-N
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Description

Epigallocatechin gallate is a type of catechin, which is a natural phenol and antioxidant. It is a plant secondary metabolite. It is a member of the class of epigallocatechins that is epigallocatechin in which the phenolic hydroxy group is converted to its gallate ester .


Synthesis Analysis

The synthesis of gallate compounds has been studied . An efficient, green, straightforward, and economical method for synthesizing propyl gallate using potassium hydrogen sulfate, KHSO4, as the heterogeneous acidic catalyst has been developed .


Molecular Structure Analysis

The molecular structure of gallate compounds can be determined using various techniques such as X-ray diffraction, spectroscopic methods, and computational methods .


Chemical Reactions Analysis

Gallate compounds can undergo various chemical reactions. For example, propyl gallate is quickly hydrolyzed to gallate or, as a side reaction, aminolyzed to gallic acid morpholide .


Physical And Chemical Properties Analysis

The physical and chemical properties of hydrates can be determined using various techniques such as thermogravimetric analysis (TGA) and dynamic vapour sorption (DVS) .

Scientific Research Applications

  • Skin Protection and Hydration : EGCG has been found to improve skin hydration by increasing the expression of natural moisturizing factor-related genes. It also exhibits antioxidant activity, anti-pigmentation properties, and can protect against radical-evoked apoptosis in skin cells. This suggests its potential use in cosmetics for enhancing skin hydration, moisture retention, and reducing wrinkle formation (Kim et al., 2018).

  • Antioxidant Properties : EGCG has demonstrated significant antiradical properties, showing higher scavenging activity and antioxidant capacity than its enzymatic reaction products. This highlights its role in combating oxidative stress (Battestin et al., 2008).

  • Protection Against Aging : EGCG offers protective effects against oxidative damage in erythrocytes during aging. It was observed to protect erythrocyte Ca(2+)-ATPase and Na(+)/K(+)-ATPase against oxidative stress, suggesting that a diet rich in catechins like EGCG may help mitigate aging and age-related diseases (Kumar & Maurya, 2014).

  • Cancer Prevention and Treatment : EGCG exhibits properties that inhibit tumor cell metastasis and angiogenesis, making it a potential candidate for cancer therapeutics. It also shows promise in reversing drug resistance in cancer cells (Aggarwal et al., 2020).

  • Food-Grade Encapsulation : To improve the bioavailability of EGCG, food-grade encapsulation systems using proteins, carbohydrates, and lipids have been developed. These systems help in delivering EGCG more effectively, enhancing its efficacy in various applications (Shi et al., 2018).

Mechanism of Action

The mechanism of action of gallate compounds is complex and depends on the specific compound and its context. For example, propyl gallate exhibits antioxidant, anti-inflammatory, anti-angiogenic, and anti-tumor properties .

Safety and Hazards

Safety and hazards associated with gallate compounds depend on the specific compound. For example, propyl gallate is considered safe for use in certain contexts, but it can be irritant to skin and eyes and a dermal sensitizer .

Future Directions

The future directions of research on gallate compounds are broad and could include further investigation into their synthesis, properties, and potential applications . For example, the use of natural gas hydrates (NGHs) in the energy supply and climate change mitigation has been suggested .

properties

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O11.H2O/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8;/h1-6,18,21,23-30H,7H2;1H2/t18-,21-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQAGKPQXWPYKC-IUFJOMBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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